molecular formula C6H11NO5 B1514114 3-Methoxyazetidine oxalate

3-Methoxyazetidine oxalate

Cat. No.: B1514114
M. Wt: 177.16 g/mol
InChI Key: GUDUHRCTRJJRKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxyazetidine oxalate is a heterocyclic organic compound consisting of a four-membered azetidine ring substituted with a methoxy group at the 3-position, paired with an oxalate counterion. The hydrochloride form has a molecular weight of 123.58 g/mol, a boiling point of 143–149°C, and is used in pharmaceutical research as a receptor inverse agonist for cognitive impairment treatment . The oxalate salt likely shares similar reactivity due to the azetidine core but may differ in solubility, stability, and bioavailability due to the oxalate anion’s influence .

Properties

Molecular Formula

C6H11NO5

Molecular Weight

177.16 g/mol

IUPAC Name

3-methoxyazetidine;oxalic acid

InChI

InChI=1S/C4H9NO.C2H2O4/c1-6-4-2-5-3-4;3-1(4)2(5)6/h4-5H,2-3H2,1H3;(H,3,4)(H,5,6)

InChI Key

GUDUHRCTRJJRKN-UHFFFAOYSA-N

Canonical SMILES

COC1CNC1.C(=O)(C(=O)O)O

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution

The methoxy group undergoes substitution reactions with amines, thiols, or halides under basic conditions:

Example Reaction:
3 Methoxyazetidine oxalate+RNH2Base3 R amino azetidine oxalate+CH3OH\text{3 Methoxyazetidine oxalate}+\text{RNH}_2\xrightarrow{\text{Base}}\text{3 R amino azetidine oxalate}+\text{CH}_3\text{OH}

  • Conditions : K₂CO₃ or Cs₂CO₃ in acetone/ethanol, room temperature or reflux .

  • Outcome : Higher yields for bulky nucleophiles due to reduced steric hindrance.

Ring-Opening Reactions

The strained azetidine ring opens under acidic or oxidative conditions:

Acid-Catalyzed Hydrolysis:
Azetidine ringHCl H2OLinear amine derivatives\text{Azetidine ring}\xrightarrow{\text{HCl H}_2\text{O}}\text{Linear amine derivatives}

Oxidative Ring-Opening:
Azetidine ringMnO2Aldehyde or ketone products\text{Azetidine ring}\xrightarrow{\text{MnO}_2}\text{Aldehyde or ketone products}

  • Mechanism : Protonation of nitrogen weakens C–N bonds, facilitating cleavage .

  • Side Products : Dimerization or reduced products if radical intermediates form .

Photoredox-Catalyzed Decarboxylative Alkylation

The oxalate counterion participates in radical generation via photoredox catalysis:

Mechanism:

  • Deprotonation of oxalate by Cs₂CO₃ forms a carboxylate radical.

  • Decarboxylation generates a tertiary azetidine radical.

  • Radical addition to alkenes (e.g., acrylates) forms C–C bonds .

Oxalatehν,[Ir]CO2+Azetidine radicalAlkene3 3 Disubstituted product\text{Oxalate}\xrightarrow{h\nu,[\text{Ir}]}\text{CO}_2+\text{Azetidine radical}\xrightarrow{\text{Alkene}}\text{3 3 Disubstituted product}

  • Catalyst : [Ir(ppy)₃] (2 mol%), blue LED light .

  • Yield : 61% for ethyl acrylate, with competing dimerization (<10%) .

Oxalate-Specific Reactions

The oxalate ion undergoes enzymatic or catalytic decarboxylation:

Enzymatic Decarboxylation:
OxalateOxalate decarboxylase Mn3+CO2+Formate\text{Oxalate}\xrightarrow{\text{Oxalate decarboxylase Mn}^{3+}}\text{CO}_2+\text{Formate}

  • Conditions : pH 4.3, Mn³⁺-dependent mechanism .

  • Role of O₂ : Dioxygen stabilizes Mn³⁃superoxide intermediates .

Competing Pathways

Reaction Pathway Conditions Major Product Side Products
Giese AdditionPhotoredox, ethyl acrylate3,3-Disubstituted azetidine Dimer (3), Reduced product (4)
Nucleophilic SubstitutionK₂CO₃, acetone, 25°C3-AminoazetidineNone (high selectivity)
Acidic HydrolysisHCl, H₂O, refluxLinear amine derivativeOligomers (if radical trapping)

Factors Influencing Selectivity

  • Electrophilicity of Alkenes : Less electrophilic alkenes increase dimerization rates .

  • Radical Stability : Tertiary azetidine radicals stabilize via hyperconjugation, reducing side reactions .

  • Counterion Effects : Oxalate enhances solubility but may quench radicals at high concentrations .

Industrial and Biological Implications

  • Drug Design : The methoxy group improves metabolic stability compared to unsubstituted azetidines.

  • Catalysis : Oxalate’s redox activity enables applications in asymmetric synthesis .

  • Toxicity : Oxalate disrupts mitochondrial function by depleting MnSOD and glutathione .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Methoxyazetidine oxalate with structurally related azetidine derivatives and oxalate-containing compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
3-Methoxyazetidine oxalate C₆H₁₀NO₅* 191.15 (estimated) Four-membered ring with methoxy substituent; oxalate enhances solubility Potential CNS modulation (inferred from hydrochloride analog)
3-Methoxyazetidine hydrochloride C₄H₁₀ClNO 123.58 Hydrochloride salt; higher volatility Cognitive impairment therapy (receptor inverse agonist)
2-Oxa-6-azaspiro[3.3]heptane oxalate C₇H₁₀NO₅ 203.16 Spirocyclic structure with oxalate; high structural rigidity Unspecified (similarity score: 1.00 to azetidine derivatives)
3-Methylazetidin-3-ol hydrochloride C₄H₁₀ClNO 123.58 Hydroxyl and methyl substituents; polar Intermediate in bioactive molecule synthesis
Zinc oxalate ZnC₂O₄ 153.41 Inorganic coordination compound; low solubility in water Catalysis, precursor for nanomaterials

*Estimated based on molecular formula of free base (C₄H₉NO) combined with oxalate (C₂O₄²⁻).

Key Structural and Functional Differences

  • Substituent Effects: 3-Methoxyazetidine derivatives exhibit enhanced membrane permeability due to the methoxy group’s lipophilicity compared to hydroxyl or methyl substituents in analogs like 3-methylazetidin-3-ol hydrochloride .
  • Counterion Impact: The oxalate anion in 3-Methoxyazetidine oxalate likely increases aqueous solubility compared to its hydrochloride counterpart, which is critical for bioavailability in drug formulations . Zinc oxalate, an inorganic salt, lacks the azetidine ring’s reactivity and is primarily used in industrial applications .

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